

Application Note: HPLC-MS/MS Method for Imibenconazole Residue Analysis

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Compound of Interest

Compound Name: *Imibenconazole*

Cat. No.: *B1207236*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Imibenconazole is a triazole fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the integrity of their cell membranes.[1] Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **imibenconazole** in food products. Therefore, a sensitive, selective, and robust analytical method is essential for monitoring its residues to ensure food safety and compliance.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier technique for analyzing pesticide residues in complex matrices.[2][3][4] Its high sensitivity and selectivity allow for the accurate quantification of trace-level contaminants. This application note details a validated HPLC-MS/MS method for the determination of **imibenconazole** residues in food matrices, utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure. [5][6][7]

Principle

The method involves an initial extraction of **imibenconazole** from the sample matrix using acetonitrile, facilitated by the addition of salting-out agents. This is followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components such as

pigments, lipids, and sugars. The purified extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.

Apparatus and Reagents

- Apparatus:
 - HPLC system with a binary pump and autosampler (e.g., Agilent 1200 Series, Waters ACQUITY UPLC).
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - High-speed centrifuge suitable for 50 mL tubes.
 - Vortex mixer.
 - Sample homogenizer (e.g., mixer mill).
 - Analytical balance.
 - Syringe filters (0.22 μm).
- Reagents:
 - **Imibenconazole** certified reference standard.
 - HPLC-grade acetonitrile and methanol.
 - LC-MS grade water.
 - Formic acid ($\geq 98\%$).
 - Anhydrous magnesium sulfate (MgSO_4).
 - Sodium chloride (NaCl).
 - Trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate.

- Primary Secondary Amine (PSA) sorbent.

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **imibenconazole** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at -18°C.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 50, 100, and 200 ng/mL) by serial dilution of the stock solution with acetonitrile.
- Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards by spiking the appropriate working standard solutions into blank matrix extract obtained from the sample preparation procedure.[\[3\]](#)[\[8\]](#)

Sample Preparation (QuEChERS Protocol)

The following protocol is based on the citrate-buffered QuEChERS method, suitable for high-water-content matrices like fruits and vegetables.[\[6\]](#)[\[9\]](#)

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate before proceeding.[\[6\]](#)
- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - If an internal standard is used, add it at this stage.
 - Shake vigorously for 1 minute. A mechanical shaker or mixer mill can ensure thorough extraction.[\[7\]](#)
 - Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[\[6\]](#)
 - Immediately cap and shake vigorously for another minute.

- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
- Dispersive SPE (dSPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing 150 mg MgSO_4 and 25 mg PSA.^[6]
 - Vortex the tube for 30 seconds to 1 minute.
 - Centrifuge at ≥ 5000 rcf for 2 minutes.
- Final Preparation:
 - Take the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.
 - For LC-MS/MS analysis, the extract may be diluted (e.g., 5-10 times) with water or mobile phase to reduce matrix effects and improve chromatographic peak shape.^{[6][8]}

HPLC-MS/MS Conditions

The following table outlines the optimized instrumental parameters for the analysis of **imibenconazole**.

Parameter	Condition
HPLC System	
Column	C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, <3 µm particle size)[9]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid[9]
Flow Rate	0.2 - 0.4 mL/min[3]
Injection Volume	2 - 5 µL
Column Temperature	40°C[9]
MS/MS System	
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Capillary Voltage	Optimized for the specific instrument (e.g., 3.0-4.0 kV)
Gas Temperature	300 - 350°C
Gas Flow	Instrument dependent
Detection Mode	Multiple Reaction Monitoring (MRM)
Imibenconazole MRM Transitions	
Precursor Ion [M+H] ⁺ (m/z)	411.0
Product Ion (Quantifier)	125.1
Product Ion (Qualifier)	171.1
Collision Energy (CE)	Optimized for maximum abundance of the quantifier ion.[10] This must be determined empirically.
Dwell Time	~50-100 ms

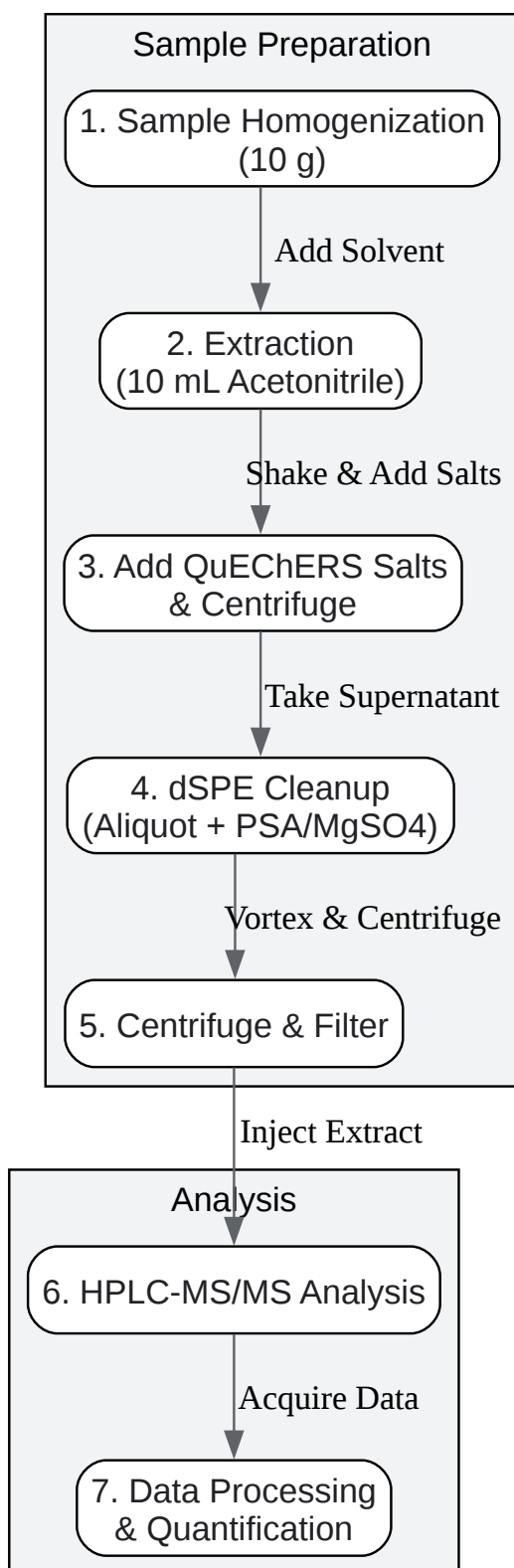
Data Presentation and Method Validation

The analytical method was validated according to SANTE guidelines to ensure its suitability for routine pesticide residue analysis.^{[8][11]} Key validation parameters are summarized below.

Validation Parameter	Typical Performance Value
Linearity (R^2)	> 0.99 over the calibration range (e.g., 1-200 µg/L) ^[11]
Limit of Detection (LOD)	0.5 - 2.5 µg/kg
Limit of Quantification (LOQ)	1.0 - 10 µg/kg ^{[3][11]}
Accuracy (Recovery)	70 - 120% at multiple spiking levels (e.g., 10, 50 µg/kg) ^{[2][12]}
Precision (%RSD)	≤ 20% (both repeatability and intermediate precision) ^[2]
Specificity	No significant interference observed at the retention time of imibenconazole in blank matrix samples. ^[13]

Visualizations

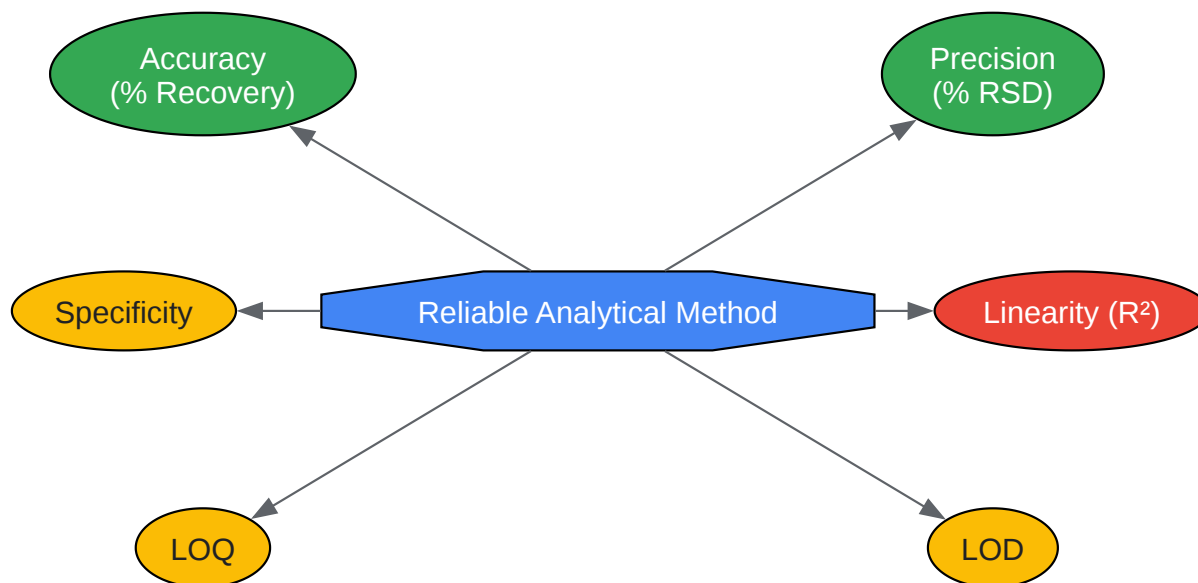
Experimental Workflow Diagram



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Caption: Workflow for **Imibenconazole** Residue Analysis.

Method Validation Relationship Diagram



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Caption: Key Parameters for Method Validation.

Conclusion

This application note presents a robust and reliable HPLC-MS/MS method for the quantitative analysis of **imibenconazole** residues in complex food matrices. The use of a streamlined QuEChERS protocol for sample preparation ensures high throughput and excellent analyte recovery. The method demonstrates high sensitivity, accuracy, and precision, meeting the typical regulatory requirements for pesticide residue monitoring. This protocol is well-suited for routine analysis in food safety, quality control, and research laboratories.

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